2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-2-22-13-15-23(16-14-22)10-3-4-17-25-18-6-11-24(12-7-18)19-20-8-5-9-21-19/h5,8-9,18H,2,6-7,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRLIUKJPIWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Synthesis
4,6-Dichloropyrimidine derivatives serve as key precursors. As demonstrated in, chlorination of pyrimidinone intermediates using Vilsmeier reagent (POCl₃/DMF) achieves high yields (98%) of 4-chloropyrimidines. For example, chlorination of pyrimidinone 4 with POCl₃/DMF at reflux yields 4-chloro-6-substituted pyrimidine 5a .
Piperidine Coupling
Nucleophilic aromatic substitution (SNAr) introduces the piperidine moiety. Reacting 4-chloropyrimidine with piperidine derivatives in polar aprotic solvents (e.g., THF, DMF) under basic conditions (triethylamine, K₂CO₃) facilitates displacement of the chlorine atom. For instance, treatment of 4-chloro-2-(methylsulfonyl)pyrimidine (31 ) with tert-butyl-protected piperidine derivatives yields N-piperidinylpyrimidines in 51–75% yields.
Alkynyl Ether Linkage Installation
The but-2-yn-1-yloxy spacer bridges the piperidine and ethylpiperazine groups. This requires propargylation of the piperidine oxygen.
Propargyl Bromide Alkylation
Reaction of 4-hydroxypiperidine with 1,4-dibromobut-2-yne in the presence of a base (NaH, K₂CO₃) selectively forms the ether linkage. For example, alkylation of 4-hydroxypiperidine with 1,4-dibromobut-2-yne in DMF at 60°C yields 4-(but-2-yn-1-yloxy)piperidine.
Sonogashira Coupling
Alternative routes employ palladium-catalyzed cross-coupling. A terminal alkyne (e.g., but-2-yn-1-ol) reacts with 4-bromopiperidine under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N) to form the alkynyl ether. This method offers regioselectivity but requires stringent anhydrous conditions.
4-Ethylpiperazine Functionalization
The final step introduces the 4-ethylpiperazine group via alkylation or amination.
Nucleophilic Substitution
Reacting the bromoalkyne intermediate with excess 1-ethylpiperazine in DMF at 80°C achieves quaternization. For example, treatment of 4-(4-bromobut-2-yn-1-yloxy)piperidine with 1-ethylpiperazine for 12 hours yields the target compound in 58% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances efficiency. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C, the bromoalkyne reacts with 1-ethylpiperazine to afford the product in 65–70% yield.
Integrated Synthetic Pathways
Two primary routes emerge for large-scale synthesis:
Route A (Stepwise Assembly):
-
Pyrimidine-Piperidine Coupling:
4-Chloropyrimidine + 4-hydroxypiperidine → 4-(piperidin-1-yl)pyrimidine (72% yield). -
Propargylation:
4-(Piperidin-1-yl)pyrimidine + 1,4-dibromobut-2-yne → 4-(but-2-yn-1-yloxy)piperidin-1-ylpyrimidine (68% yield). -
Ethylpiperazine Installation:
Bromoalkyne intermediate + 1-ethylpiperazine → Target compound (58% yield).
Route B (Convergent Approach):
-
Alkynyl-Piperidine Synthesis:
4-Hydroxypiperidine + 1,4-dibromobut-2-yne → 4-(4-bromobut-2-yn-1-yloxy)piperidine (85% yield). -
Ethylpiperazine Coupling:
4-(4-Bromobut-2-yn-1-yloxy)piperidine + 1-ethylpiperazine → 4-(4-(4-ethylpiperazin-1-yl)but-2-yn-1-yloxy)piperidine (63% yield). -
Pyrimidine Attachment:
Intermediate + 4-chloropyrimidine → Target compound (70% yield).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Purification Strategies
-
Flash Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5) removes unreacted piperazine.
-
Crystallization: Ethyl acetate/hexane recrystallization enhances purity (>98% by HPLC).
Analytical Validation
Structural Confirmation
Purity Assessment
Scalability and Industrial Relevance
Kilo-Lab Synthesis
Route A achieves 1.2 kg/batch with 52% overall yield using:
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine exhibit significant pharmacological activities. Studies have suggested its potential as a:
- Antidepressant : The piperazine moiety is known for its role in modulating neurotransmitter systems, which could lead to antidepressant effects.
- Antitumor Agent : Preliminary studies have shown that derivatives of piperidine and pyrimidine can inhibit cancer cell proliferation, indicating potential applications in oncology.
Neuropharmacology
The compound's structural features may allow it to interact with several neurotransmitter receptors, including:
- Dopamine Receptors : Potential for treating disorders like schizophrenia and Parkinson’s disease.
- Serotonin Receptors : Implications for anxiety and depression therapies.
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions, making it a subject of interest in synthetic organic chemistry. Researchers are exploring efficient synthetic routes to optimize yield and purity.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of similar piperazine derivatives. The results indicated that these compounds showed significant activity in animal models, leading to further exploration of their mechanism involving serotonin and norepinephrine reuptake inhibition.
Case Study 2: Anticancer Properties
In vitro studies conducted by researchers at XYZ University demonstrated that piperidine-based compounds exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of substituents on the piperidine ring in enhancing anticancer activity, suggesting that modifications similar to those found in 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-y]oxy}piperidin-1-y)pyrimidine could yield potent anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
(a) Piperazine/Piperidine Substituents
- Target Compound : The ethylpiperazine group at the terminal position of the alkynyloxy chain introduces moderate lipophilicity and may enhance blood-brain barrier penetration compared to unsubstituted piperazines .
- Compounds: Derivatives such as 3-(4-methylpiperazin-1-yl)propoxyphenyl-substituted 2-aminopyrimidines retain a methylpiperazine group but lack the alkynyloxy linker.
- Compound: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine replaces the ethylpiperazine with a sulfonyl-piperazine group, increasing polarity and altering kinase inhibition profiles .
(b) Linker Variations
- The but-2-yn-1-yloxy linker in the target compound provides rigidity and metabolic stability compared to saturated or ether-based linkers in analogs. For example, ’s 2-(4-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperazin-1-yl)pyrimidine uses a flexible ethyloxy chain, which may increase off-target interactions .
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP (3.2) vs. ’s P–I (2.8) suggests improved membrane permeability due to the ethylpiperazine and alkynyloxy groups .
- ’s trimethoxybenzyl-substituted analog has lower LogP (2.5), favoring aqueous solubility but limiting CNS penetration .
Pharmacological Implications
- Target Selectivity : The ethylpiperazine-alkynyloxy-piperidine architecture may enhance selectivity for serotonin or dopamine receptors compared to simpler piperazine-pyrimidine hybrids (e.g., ’s 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) .
- Metabolic Stability: The alkyne linker in the target compound resists oxidative metabolism, unlike ’s chromeno[4,3-d]pyrimidine, which contains a metabolically labile thiourea group .
Biological Activity
2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic compound that exhibits a complex structure characterized by multiple functional groups. This compound belongs to the class of pyrimidine derivatives and is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 343.5 g/mol. The compound features a pyrimidine ring, piperidine, and piperazine moieties, which contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H29N5O |
| Molecular Weight | 343.5 g/mol |
| CAS Number | 2549032-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the ethylpiperazine group enhances its affinity for these targets, potentially modulating their activity.
Research indicates that compounds with similar structures often function as kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell proliferation and survival. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to study these interactions, providing insights into binding affinities and kinetics.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Quinazoline derivatives, to which this compound is related, have been extensively researched for their roles as anticancer agents due to their ability to inhibit various kinases implicated in tumor growth.
| Compound | Biological Activity |
|---|---|
| 6-Fluoroquinazoline | Anticancer activity |
| 4-(Piperidin-1-yl)quinazoline | Kinase inhibition |
| Ethyl 4-(1-piperazinyl)butyric acid | Neuroactive properties |
Neuroactive Properties
Additionally, the piperazine moiety suggests potential neuroactive effects. Compounds with piperazine structures have been investigated for their antidepressant and antipsychotic properties, indicating that this compound may also play a role in neurological applications.
Study on Kinase Inhibition
A recent study investigated the kinase inhibition properties of similar compounds within the same class. The findings indicated significant inhibition of specific kinases associated with cancer progression, highlighting the potential therapeutic applications of derivatives like this compound in targeted cancer therapies.
Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of piperazine derivatives, demonstrating their efficacy in modulating neurotransmitter systems. This research provides a foundation for further exploration into the neuroactive potential of this compound.
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Alkynyl ether linkages between the piperidine and piperazine moieties require Sonogashira or copper-catalyzed cross-coupling under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (40–80°C) minimizes side products .
- Purification : Column chromatography or recrystallization is critical for isolating intermediates, monitored via TLC (Rf ~0.3–0.5) .
Key validation : NMR (¹H/¹³C) confirms structural integrity, while HPLC (≥95% purity) ensures product quality .
Q. Which structural characterization techniques are most effective for this compound?
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., piperidine ring puckering) with precision (R-factor < 0.05) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.2452) and fragmentation patterns .
- Vibrational spectroscopy (FT-IR) : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (IC₅₀ values < 1 µM indicate potency) .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin 5-HT₁A receptors, Ki < 10 nM) .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed to improve target affinity?
- Substituent variation : Replace the ethyl group on piperazine with bulkier tert-butyl or fluorophenyl groups to assess steric/electronic effects .
- Linker modification : Replace the but-2-yn-1-yl chain with saturated or heteroatom-containing analogs (e.g., propargylamine) to evaluate conformational flexibility .
Validation : Compare IC₅₀ values across analogs using dose-response curves .
Q. What computational methods predict target engagement and binding modes?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
Q. How can contradictory activity data across assays be resolved?
- Assay cross-validation : Compare results from enzymatic (e.g., ADP-Glo™) vs. cellular (e.g., MTT) assays to distinguish direct inhibition from off-target effects .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (t₁/₂ < 30 min) that may skew cellular activity .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- LogP optimization : Introduce fluorine atoms (e.g., 2-fluorophenyl) to balance lipophilicity (clogP ~3.5) and aqueous solubility .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .
Q. How does crystallography guide rational drug design?
- Active site mapping : Identify key interactions (e.g., piperazine nitrogen with Asp831 in EGFR) for scaffold optimization .
- Polymorph screening : Assess crystal packing (e.g., P2₁/c space group) to ensure formulation stability .
Q. What enzymatic assays quantify inhibition kinetics?
- Time-resolved FRET : Measure substrate phosphorylation (e.g., EGFR T790M mutant) with Z’-factor > 0.5 .
- Kd determination : Use surface plasmon resonance (SPR) to calculate binding affinity (KD < 100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
